tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-4-5-15-8-9(6-12)7-13/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJXORMQZNDTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Oxazepane Precursors
The tert-butoxycarbonyl (Boc) group is critical for protecting the amine functionality during synthesis. A widely adopted method involves reacting 6-(hydroxymethyl)-1,4-oxazepane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example, triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–40°C yield tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate with 97% efficiency. This exothermic reaction requires careful temperature control to avoid side reactions such as premature bromination or Boc group cleavage.
Bromination of Hydroxymethyl Intermediates
Bromination introduces the reactive bromomethyl group essential for downstream cross-coupling reactions. Phosphorus tribromide (PBr₃) in anhydrous tetrahydrofuran (THF) at −10°C is a standard protocol, converting the hydroxymethyl group to bromomethyl with >90% yield. Alternative reagents like carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in DCM offer milder conditions but require longer reaction times (12–24 hours). The choice of brominating agent impacts purity, as residual phosphorus byproducts complicate purification.
Cyclization Strategies for Oxazepane Formation
Constructing the seven-membered oxazepane ring often involves cyclization of linear precursors. One approach utilizes N-Boc-protected amino alcohols, such as 2-(tert-butoxycarbonylamino)ethanol, which undergo Mitsunobu reactions with brominated diols to form the oxazepane core. For instance, diisopropyl azodicarboxylate (DIAD) and PPh₃ in THF facilitate intramolecular etherification, achieving 70–80% cyclization efficiency.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly influences reaction kinetics. Polar aprotic solvents like DCM and THF enhance Boc protection rates due to improved solubility of Boc₂O. Conversely, bromination in nonpolar solvents (e.g., toluene) reduces side reactions but necessitates higher PBr₃ concentrations. Optimal temperatures range from −10°C for bromination to 40°C for Boc protection, balancing reaction speed and byproduct formation.
Table 1: Solvent and Temperature Optimization
Catalytic Systems
DMAP accelerates Boc protection by activating Boc₂O through nucleophilic catalysis. In contrast, bromination reactions benefit from Lewis acids like zinc bromide (ZnBr₂), which stabilize the bromomethyl intermediate. Catalytic amounts (5–10 mol%) suffice, minimizing metal contamination in the final product.
Purification and Analytical Validation
Chromatographic Techniques
Column chromatography using silica gel and ethyl acetate/hexane gradients (1:4 to 1:2) effectively separates this compound from unreacted precursors. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >99% purity for pharmaceutical applications.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) confirms structural integrity:
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.45–3.70 (m, 4H, oxazepane ring), 4.10 (d, 2H, CH₂Br).
-
¹³C NMR (100 MHz, CDCl₃): δ 28.2 (Boc CH₃), 80.5 (Boc quaternary C), 154.1 (C=O).
Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 294.19 [M+H]⁺, consistent with the molecular formula C₁₁H₂₀BrNO₃.
Comparative Analysis of Methodologies
Yield and Scalability
The Boc protection-bromination sequence offers superior scalability, with pilot-scale batches (1 kg) achieving 85–90% yield. Cyclization methods, while efficient, face challenges in large-scale due to DIAD’s cost and toxicity.
Industrial Applications and Case Studies
Pharmaceutical Intermediates
This compound serves as a precursor to protease inhibitors and kinase modulators. For example, AstraZeneca’s patent EP3744714NWB1 discloses its use in synthesizing (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamide, a candidate for metabolic disorder therapeutics.
Chemical Reactions Analysis
tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Organic Synthesis
tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.
Pharmaceutical Development
The compound's structural features suggest potential biological activities, making it a candidate for pharmaceutical applications. Research has indicated that similar compounds can interact with biological macromolecules, influencing biochemical pathways and cellular responses.
Potential Therapeutic Roles :
- Interaction with enzymes and receptors through hydrogen bonding.
- Modulation of various biochemical pathways.
Biological Studies
Research involving this compound focuses on its reactivity with biomolecules. Studies have shown that compounds with similar configurations can exhibit significant biological activities, including antimicrobial and anticancer properties.
Case Study 1: Interaction with Biological Targets
A study investigated the interaction of similar oxazepane derivatives with specific enzymes involved in metabolic pathways. The findings indicated that these compounds could act as enzyme inhibitors or activators, suggesting potential roles in drug design.
Case Study 2: Synthesis of Novel Derivatives
Another research project focused on synthesizing novel derivatives of this compound to explore their biological activities. The derivatives were tested for cytotoxicity against various cancer cell lines, revealing promising results that warrant further investigation.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate involves its interaction with various molecular targets, depending on the specific application. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The pathways involved in its reactions are influenced by the nature of the reagents and conditions used.
Comparison with Similar Compounds
Hydrogen Bonding and Polarity
- Bromomethyl derivative: The bromine atom increases molecular weight and lipophilicity compared to the hydroxymethyl or amino analogs. Its lower hydrogen bond donor/acceptor count (estimated 1 donor, 3 acceptors) suggests moderate solubility in organic solvents.
- Amino analog: With 2 hydrogen bond donors (NH₂ and carbonyl) and 4 acceptors, this compound exhibits higher polarity, enhancing aqueous solubility .
- Hydroxymethyl analog: The hydroxyl group (1 donor, 4 acceptors) increases hydrophilicity but requires storage at 2–8°C to prevent degradation .
- Oxo analog: The ketone group (0 donors, 4 acceptors) reduces polarity compared to hydroxyl or amino derivatives, favoring organic-phase reactions .
Biological Activity
tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C11H19BrNO3
- Molecular Weight : 312.18 g/mol
- CAS Number : 1440961-25-0
- Structure : The compound features a tert-butyl group and a bromomethyl substituent on the oxazepane ring, which contributes to its reactivity and biological properties.
Pharmacological Activity
The biological activity of this compound has been studied primarily in the context of its potential as a pharmaceutical agent. Here are some key findings:
- Antitumor Activity : Preliminary studies suggest that derivatives of oxazepane compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the bromomethyl group may enhance this activity by facilitating interactions with biological targets .
- Mechanism of Action : While specific mechanisms for this compound are still under investigation, similar oxazepane derivatives have been shown to interfere with cellular signaling pathways involved in cancer progression and apoptosis .
- Synthesis and Derivatives : The synthesis of this compound can be achieved through several methods involving bromination and carboxylation reactions. Its derivatives have been explored for their ability to act as inhibitors in various biochemical pathways .
Case Study 1: Anticancer Properties
A study conducted on oxazepane derivatives indicated that compounds similar to this compound showed promising results in inhibiting the growth of acute lymphoblastic leukemia cell lines. The compound's ability to induce apoptosis was attributed to its interaction with protein kinases involved in cell cycle regulation .
Case Study 2: Enzyme Inhibition
Research has highlighted that certain oxazepane derivatives can act as inhibitors of specific enzymes that play crucial roles in metabolic pathways. For instance, studies have shown that these compounds can inhibit serine/threonine kinases, which are vital for cell proliferation and survival .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C11H19BrNO3 |
| Molecular Weight | 312.18 g/mol |
| CAS Number | 1440961-25-0 |
| Antitumor Activity | Yes (preliminary studies) |
| Mechanism of Action | Potential inhibition of signaling pathways |
| Synthesis Method | Bromination and carboxylation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-opening reactions. For oxazepane derivatives, protocols often involve aldehydes or ketones as starting materials. For example, a bromophenyl-substituted oxazepane was synthesized using 4-bromobenzaldehyde under column chromatography conditions (EtOAc with 0.25% Et3N) to achieve 69% yield . Optimization should focus on solvent polarity, temperature, and catalyst selection (e.g., Lewis acids for improved regioselectivity).
Q. How can researchers confirm the structural integrity of tert-butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate?
- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to identify characteristic peaks (e.g., tert-butyl groups at ~1.4 ppm in <sup>1</sup>H NMR). X-ray crystallography is critical for resolving stereochemistry, as demonstrated for structurally similar benzoxazine derivatives (R factor = 0.047) . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like the carboxylate and bromomethyl moieties.
Q. What are the recommended safety protocols for handling and storing this compound?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., N2) to prevent hydrolysis of the bromomethyl group. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid contact with strong acids/bases due to potential decomposition . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste.
Advanced Research Questions
Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromomethyl group acts as an electrophilic site for SN2 reactions. Reactivity can be modulated using polar aprotic solvents (e.g., DMF) and catalysts like KI (Finkelstein conditions). Kinetic studies comparing bromo- vs. chloro-methyl analogs reveal faster substitution rates for bromine due to its lower bond dissociation energy. Monitor competing elimination pathways under high temperatures (>60°C) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies show decomposition at pH <3 (acidic hydrolysis of the oxazepane ring) and pH >10 (base-catalyzed ester cleavage). Thermal gravimetric analysis (TGA) indicates stability up to 150°C, but prolonged heating above 80°C in solution leads to bromine loss. For long-term storage, lyophilization at neutral pH is recommended .
Q. How can researchers resolve contradictions in hazard classification across safety datasets?
- Methodological Answer : Discrepancies (e.g., H220 in vs. "no known hazard" in ) arise from varying impurity profiles or polymorphic forms. Perform differential scanning calorimetry (DSC) to assess purity and gas chromatography (GC) to detect volatile byproducts. Cross-reference with in-house toxicity assays (e.g., Ames test for mutagenicity) .
Q. What role does this compound play in synthesizing bioactive molecules (e.g., antiviral agents)?
- Methodological Answer : The bromomethyl group serves as a key intermediate for introducing functional groups (e.g., amines via Gabriel synthesis) in drug candidates. For example, oxazepane derivatives are used in pseudovirus assembly for SARS-CoV-2 entry inhibition studies . Coupling with bioactive moieties (e.g., protease inhibitors) requires Pd-catalyzed cross-coupling or click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
